molecular formula C10H11BrOS B13643222 4-((4-Bromophenyl)thio)butan-2-one

4-((4-Bromophenyl)thio)butan-2-one

Cat. No.: B13643222
M. Wt: 259.16 g/mol
InChI Key: LGMSZOCAHRQDEF-UHFFFAOYSA-N
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Description

Structural Framework and Precedent in Thioether and Bromoketone Chemistry

The molecular architecture of 4-((4-Bromophenyl)thio)butan-2-one is characterized by a butan-2-one chain linked to a 4-bromophenyl group via a sulfur atom. This structure places it within the classes of thioethers and bromoketones, both of which have a rich history in organic synthesis.

Thioethers , or sulfides, are compounds containing a C-S-C bond. They are known for their nucleophilic character at the sulfur atom and their susceptibility to oxidation to form sulfoxides and sulfones, which are themselves important functional groups. The synthesis of thioethers is a well-established field, with methods ranging from classical Williamson ether-like synthesis involving the reaction of a thiolate with an alkyl halide, to modern metal-catalyzed cross-coupling reactions. acsgcipr.orgmasterorganicchemistry.com Recent advancements even include photochemical organocatalytic methods that avoid the use of malodorous thiols. nih.govacs.org

Bromoketones , on the other hand, are valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which can participate in nucleophilic substitution or cross-coupling reactions. The reactivity of the C-Br bond is a cornerstone of many named reactions in organic chemistry.

The combination of these two functionalities in this compound suggests a molecule with a nuanced reactivity profile, where the electronic properties of the bromophenyl ring can influence the reactivity of the thioether and ketone moieties, and vice versa.

Significance of the Butanone Skeleton and Aryl Halide Moiety in Chemical Research

The butanone skeleton is a common structural motif in organic chemistry. The carbonyl group at the 2-position allows for a variety of transformations, including aldol (B89426) reactions, alpha-halogenation, and reductions to the corresponding alcohol. The infrared (IR) spectrum of butan-2-one shows a characteristic strong absorption band for the C=O stretch around 1715 cm⁻¹. libretexts.org In the nuclear magnetic resonance (NMR) spectrum, the protons alpha to the carbonyl group typically appear in the 2.0-2.5 ppm region. libretexts.org The butanone unit is found in various natural products and is a key building block in the synthesis of more complex molecules. echemi.com

The aryl halide moiety , specifically the 4-bromophenyl group, is of immense importance in synthetic chemistry. The carbon-bromine bond provides a handle for numerous cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. jst.go.jp The bromine substituent also influences the electronic properties of the aromatic ring, making it a useful component in the design of functional materials and pharmaceuticals. The presence of the bromine atom can be confirmed by mass spectrometry, where the characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a distinctive M+2 peak.

Overview of Research Trajectories Pertaining to this compound

While dedicated research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on analogous compounds and the general interest in its constituent functional groups. The primary research directions would likely involve:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound. A plausible and common approach would be the nucleophilic substitution of a suitable 4-halobutan-2-one with 4-bromothiophenol (B107966) or its corresponding thiolate. Another viable route is the metal-catalyzed coupling of 4-bromophenyl halides with a sulfur source and a butanone derivative. acsgcipr.org

Functional Group Transformations: Exploring the reactivity of the ketone, thioether, and aryl bromide functionalities. This could include oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone, transformations of the ketone to other functional groups, and cross-coupling reactions at the aryl bromide position to introduce new substituents.

Application in Medicinal Chemistry: Given that both thioethers and brominated aromatic compounds are found in many biologically active molecules, research into the potential pharmacological properties of this compound and its derivatives is a logical progression. For instance, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. libretexts.org

Materials Science: The presence of the polarizable sulfur atom and the functionalizable aryl bromide makes this compound a potential precursor for the synthesis of novel polymers or functional materials with specific electronic or optical properties.

Scope and Objectives of Research on this compound

The primary objectives for research centered on this compound would be to fully characterize its chemical and physical properties, establish efficient synthetic methodologies, and explore its utility as a versatile building block in organic synthesis.

Key Research Objectives would include:

Detailed Spectroscopic and Structural Analysis: Thorough characterization using techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry to establish a definitive structural and electronic profile.

Exploration of Synthetic Utility: Demonstrating the compound's versatility by using it in a range of chemical reactions to synthesize more complex molecules. This would involve investigating the chemoselective transformation of its different functional groups.

Investigation of Biological Activity: Screening this compound and its derivatives for potential biological activities, guided by the known pharmacological relevance of thioethers and aryl halides.

Development of Analogues: Synthesizing a library of related compounds by modifying the substitution pattern on the aromatic ring or altering the length and substitution of the butanone chain to establish structure-activity relationships.

Data Tables

To provide context for the properties of this compound, the following tables present data for structurally related compounds.

Table 1: Physicochemical Properties of Related Butanone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
4-(4-Bromophenyl)-2-butanone89201-84-3C₁₀H₁₁BrO227.10-
4-[(4-Fluorophenyl)thio]butan-2-one142038-16-2C₁₀H₁₁FOS198.26Liquid
4-(4-Methoxyphenyl)-2-butanone104-20-1C₁₁H₁₄O₂178.23Liquid
2-Butanone78-93-3C₄H₈O72.11Liquid

Table 2: Spectroscopic Data for 2-Butanone

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy Strong C=O stretching vibration around 1715 cm⁻¹. libretexts.org
¹H NMR Spectroscopy Protons alpha to the carbonyl group typically appear at δ 2.0-2.5 ppm. libretexts.org
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 72. Prominent fragment ions at m/z = 43 ([CH₃CO]⁺) and m/z = 29 ([CH₃CH₂]⁺). docbrown.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11BrOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3

InChI Key

LGMSZOCAHRQDEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)Br

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4 4 Bromophenyl Thio Butan 2 One

Reactions at the Ketone Functionality of 4-((4-Bromophenyl)thio)butan-2-one

The ketone group in this compound is a site of rich chemical reactivity. The carbonyl carbon is electrophilic, while the adjacent α-carbons possess acidic protons, enabling a variety of condensation, reduction, oxidation, and nucleophilic addition reactions.

The presence of α-hydrogens on the carbon atoms adjacent to the carbonyl group allows this compound to act as a nucleophile in base-catalyzed condensation reactions after forming an enolate.

Aldol (B89426) Condensation: In the presence of a base, this compound can undergo self-condensation or a crossed-aldol condensation with another carbonyl compound. The reaction proceeds through the formation of an enolate ion which then attacks the electrophilic carbonyl carbon of another molecule. The initial product is a β-hydroxy ketone, which may subsequently dehydrate, especially under heating, to yield an α,β-unsaturated ketone. nih.govyoutube.com While specific studies on the aldol reaction of this compound are not prevalent, the general mechanism is well-established for ketones with α-protons. acs.org

Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl acetoacetate), typically catalyzed by a weak base like an amine. sigmaaldrich.comsci-hub.se The product is an α,β-unsaturated compound. wikipedia.orgorganic-chemistry.orgresearchgate.net Ketones are generally less reactive than aldehydes in Knoevenagel condensations. researchgate.net For this compound, the reaction would involve the formation of a new carbon-carbon double bond at the site of the original carbonyl group. The use of catalysts like ammonium (B1175870) acetate (B1210297) under solvent-free conditions has been reported for the Knoevenagel condensation of unreactive ketones. arkat-usa.org

A representative Knoevenagel condensation is shown in the table below:

Reactant 1 Reactant 2 Catalyst Product Reference
Ketone (e.g., Acetophenone) Malononitrile Ammonium Acetate 2-(1-Phenylethylidene)malononitrile arkat-usa.org
2-Methoxybenzaldehyde Thiobarbituric acid Piperidine 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione organic-chemistry.org

Reduction: The ketone functionality of this compound can be readily reduced to a secondary alcohol, 4-((4-bromophenyl)thio)butan-2-ol. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), often used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comlibretexts.orgwebassign.net This reagent is chemoselective for aldehydes and ketones and will not typically reduce the thioether or the aryl bromide. umn.edu The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. rsc.org

Substrate Reagent Solvent Product Reference
9-Fluorenone Sodium Borohydride Methanol 9-Fluorenol webassign.net
3-Nitroacetophenone Sodium Borohydride Ethanol 1-(3-Nitrophenyl)ethanol umn.edu
(E)-4-Phenylbut-3-en-2-one Sodium Borohydride PEG400/Water (E)-4-Phenylbut-3-en-2-ol rsc.org

Oxidation (Baeyer-Villiger Oxidation): The Baeyer-Villiger oxidation converts ketones into esters using peroxyacids (e.g., m-CPBA) or peroxides. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. researchgate.net For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgucalgary.ca In this case, the competition is between the methyl group and the -(CH₂)CH₂S(p-BrC₆H₄) group (a primary alkyl chain). Therefore, the migration of the more substituted group would be expected, leading to the formation of an acetate ester.

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.

Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgX) react with ketones to produce tertiary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.org The reaction involves the formation of a new carbon-carbon bond. quora.com For instance, the reaction of this compound with methylmagnesium bromide would yield 2-methyl-4-((4-bromophenyl)thio)butan-2-ol. The reaction must be carried out in an aprotic solvent like diethyl ether or THF. libretexts.org

Addition of Cyanide: In a reaction catalyzed by a base, hydrogen cyanide (HCN) can add to the ketone to form a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile. nih.gov This reaction provides a route to α-hydroxy carboxylic acids upon subsequent hydrolysis of the nitrile group.

Reactivity of the Thioether Linkage in this compound

The sulfur atom of the thioether linkage possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. The C-S bond can also be cleaved under certain conditions.

The thioether in this compound can be selectively oxidized to the corresponding sulfoxide (B87167), 4-((4-bromophenyl)sulfinyl)butan-2-one, or further to the sulfone, 4-((4-bromophenyl)sulfonyl)butan-2-one. The extent of oxidation can be controlled by the choice of oxidant and the reaction conditions. beilstein-journals.org

Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxyacids, and sodium periodate. The use of urea-hydrogen peroxide (UHP) in acetic acid provides a controlled method for this transformation. beilstein-journals.org Mild conditions (e.g., 1.5 equivalents of UHP at 60 °C) typically yield the sulfoxide, while more forcing conditions (e.g., 2.5 equivalents of UHP at 80 °C) lead to the sulfone. beilstein-journals.org The oxidation of sulfides can also be promoted by catalysts under solvent-free conditions. ysu.am

The table below summarizes typical conditions for the controlled oxidation of thioethers.

Substrate Type Oxidant Conditions Product Yield Reference
Aryl Thioglycoside Urea-Hydrogen Peroxide (1.5 equiv) Acetic Acid, 60 °C Aryl Glycosyl Sulfoxide 85-93% beilstein-journals.org
Aryl Thioglycoside Urea-Hydrogen Peroxide (2.5 equiv) Acetic Acid, 80 °C Aryl Glycosyl Sulfone 91-94% beilstein-journals.org
Benzyl Phenyl Sulfide (B99878) H₂O₂ (1 equiv), TAPC (0.1 equiv) Solvent-free, 25 °C, 5 min Benzyl Phenyl Sulfoxide 99% ysu.am
Thioanisole H₂O₂ Acetic Acid, Amberlyst 15, 50 °C Thioanisole Sulfone High researchgate.net

Reductive cleavage can sometimes be achieved using reagents like Raney Nickel, which would lead to desulfurization. Oxidative cleavage is less common but can occur under harsh conditions. In certain biological systems and specifically designed synthetic pathways, C-S bond cleavage is a key step, often catalyzed by enzymes or involving specialized reagents. nih.gov For instance, some PKS domains can catalyze C-S bond cleavage through a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent mechanism. nih.gov Additionally, reactions involving the exchange of the thiol moiety have been developed for applications in bioconjugation, such as the reaction of 2-((alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiol, which proceeds via a thiol-vinyl sulfide exchange. nih.gov

Table of Mentioned Chemical Compounds

Compound Name Functional Group / Class
This compound Ketone, Thioether
4-((4-Bromophenyl)thio)butan-2-ol Secondary Alcohol, Thioether
4-((4-Bromophenyl)sulfinyl)butan-2-one Ketone, Sulfoxide
4-((4-Bromophenyl)sulfonyl)butan-2-one Ketone, Sulfone
Malononitrile Nitrile, Active Methylene Compound
Ethyl acetoacetate Ester, Ketone, Active Methylene Compound
Acetophenone Ketone
2-(1-Phenylethylidene)malononitrile α,β-Unsaturated Nitrile
2-Methoxybenzaldehyde Aldehyde, Ether
Thiobarbituric acid Thioamide, Barbiturate
5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Enone, Thioamide
Sodium borohydride Reducing Agent
9-Fluorenone Ketone
9-Fluorenol Secondary Alcohol
3-Nitroacetophenone Ketone, Nitro Compound
1-(3-Nitrophenyl)ethanol Secondary Alcohol, Nitro Compound
(E)-4-Phenylbut-3-en-2-one Enone
(E)-4-Phenylbut-3-en-2-ol Allylic Alcohol
m-Chloroperoxybenzoic acid (m-CPBA) Peroxyacid
Methylmagnesium bromide Grignard Reagent
2-Methyl-4-((4-bromophenyl)thio)butan-2-ol Tertiary Alcohol, Thioether
Hydrogen cyanide Nitrile
Urea-Hydrogen Peroxide (UHP) Oxidizing Agent
Acetic Acid Carboxylic Acid
TAPC (1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride) Catalyst
Thioanisole Thioether
Thioanisole Sulfone Sulfone
Amberlyst 15 Acidic Resin Catalyst
Raney Nickel Catalyst
Pyridoxal phosphate (PLP) Coenzyme
1,2-Aminothiol Amino Thiol

Reactions Involving the Aryl Bromide Moiety of this compound

The aryl bromide portion of the molecule is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the aryl bromide moiety of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgyonedalabs.comlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. yonedalabs.comyoutube.com For instance, the use of Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) has been shown to be effective for the coupling of aryl bromides. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgmdpi.com The mechanism proceeds through oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org The reaction conditions, such as temperature and solvent, are crucial, with many Heck reactions requiring elevated temperatures. nih.govmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction can often be carried out under mild conditions. wikipedia.org A key challenge in Sonogashira coupling is the potential for homocoupling of the alkyne, but reaction conditions can be optimized to minimize this side reaction. washington.edu

Buchwald-Hartwig Amination: This powerful method is used to form a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base. wikipedia.orgacsgcipr.org This reaction is particularly useful when traditional nucleophilic aromatic substitution is not feasible. acsgcipr.org The choice of ligand is critical for the success of the reaction, with various generations of ligands developed to expand the substrate scope and improve reaction conditions. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions for Aryl Bromides

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki-Miyaura Organoboron ReagentPd catalyst, BaseForms C-C bonds; versatile and widely used. wikipedia.orgyonedalabs.com
Heck AlkenePd catalyst, BaseForms substituted alkenes; often requires elevated temperatures. wikipedia.orgnih.gov
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseForms C-C triple bonds; can be performed under mild conditions. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminePd catalyst, Ligand, BaseForms C-N bonds; broad substrate scope. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is a potential pathway for introducing nucleophiles. In an SNAr reaction, a nucleophile displaces the bromide leaving group on the aromatic ring. wikipedia.org However, for an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org While the thioether and ketone groups in this compound have some electron-withdrawing character, they are generally not as strongly activating as groups like nitro or cyano. Therefore, SNAr reactions on this substrate may require forcing conditions or may not be as facile as on more electron-deficient aryl halides. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional stepwise addition-elimination pathway, particularly with good leaving groups like bromide. nih.gov

Lithiation and Grignard Reactions for Further Derivatization

The aryl bromide moiety can be transformed into an organometallic reagent, such as an organolithium or Grignard reagent, which can then be reacted with various electrophiles for further derivatization.

Lithiation: Treatment of the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can lead to a lithium-halogen exchange, forming an aryllithium species. This highly reactive intermediate can then be quenched with a variety of electrophiles. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. mdpi.comresearchgate.net The conditions for lithiation, including temperature and the choice of lithium reagent, are critical to avoid side reactions. researchgate.net

Grignard Reaction: The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium halide can then be used in reactions with electrophiles, similar to organolithium reagents.

Chemoselectivity and Regioselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound—the aryl bromide, the ketone, and the thioether—necessitates careful consideration of chemoselectivity and regioselectivity in its transformations.

Chemoselectivity: In many of the cross-coupling reactions discussed, the palladium catalyst selectively activates the carbon-bromine bond of the aryl bromide without reacting with the ketone or thioether functionalities. This high chemoselectivity is a hallmark of these transformations and allows for the targeted modification of the aromatic ring. Similarly, reactions targeting the ketone, such as reductions or aldol reactions, can often be performed without affecting the aryl bromide, particularly if milder reagents are used.

Regioselectivity: For reactions involving the aromatic ring, the position of the bromine atom dictates the regioselectivity of the substitution. In cross-coupling reactions, the new substituent will replace the bromine atom. In the case of potential electrophilic aromatic substitution reactions, the directing effects of the bromo and thioether substituents would determine the position of the incoming electrophile.

Mechanistic Investigations of Key Reactions of this compound

The mechanisms of the key cross-coupling reactions involving aryl bromides are well-established.

Suzuki-Miyaura Reaction: The catalytic cycle is generally understood to involve three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Heck Reaction: The accepted mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. nih.govlibretexts.org

Sonogashira Coupling: The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide species. The copper cycle involves the formation of this copper acetylide from the terminal alkyne and the copper(I) co-catalyst. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed and their mechanisms investigated. libretexts.org

Buchwald-Hartwig Amination: The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. wikipedia.orglibretexts.org

Derivatization and Scaffold Functionalization of 4 4 Bromophenyl Thio Butan 2 One

Synthesis of Novel Analogues via Modification of the Ketone

The ketone functionality in 4-((4-Bromophenyl)thio)butan-2-one is a prime site for a wide array of chemical modifications, allowing for the introduction of diverse structural motifs. Standard ketone reactions can be employed to generate a variety of derivatives.

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol, 4-((4-bromophenyl)thio)butan-2-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165), to yield the corresponding alcohol. Asymmetric reduction can lead to chiral alcohols, which are valuable building blocks for stereospecific syntheses. For instance, the asymmetric reduction of a similar substrate, (4R)-(4-bromophenyl)-4-hydroxy-2-butanone, has been reported, highlighting the potential for stereoselective transformations.

Reductive amination offers a pathway to introduce nitrogen-containing functionalities. This one-pot reaction involves the in-situ formation of an imine or enamine by reacting the ketone with an amine, followed by reduction to the corresponding amine. A variety of primary and secondary amines can be used, leading to a diverse set of N-substituted analogues. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of ketones.

The ketone's α-protons are acidic and can participate in enolate-based reactions . For example, the Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products that can serve as precursors for further synthetic elaborations.

Furthermore, the Wittig reaction provides a powerful tool for converting the ketone into an alkene. By reacting this compound with a phosphonium (B103445) ylide (Wittig reagent), the carbonyl oxygen is replaced by a carbon-carbon double bond. The nature of the ylide determines the structure of the resulting alkene, allowing for the introduction of a wide range of substituents.

Reaction Type Reagents and Conditions Product Type Potential Application
ReductionNaBH4, Methanol (B129727)Secondary AlcoholChiral building block
Reductive AminationR1R2NH, NaBH3CN, Acid catalystSubstituted AmineIntroduction of nitrogenous groups
Knoevenagel CondensationActive methylene compound, Baseα,β-Unsaturated KetoneC-C bond formation, further functionalization
Wittig ReactionPhosphonium ylide (Ph3P=CHR)AlkeneConversion of carbonyl to alkene

Exploration of Thioether Derivatives

The thioether linkage in this compound is another key site for functionalization, primarily through oxidation reactions. The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidant used.

Oxidation to the sulfoxide , 4-((4-bromophenyl)sulfinyl)butan-2-one, can be achieved using mild oxidizing agents. This transformation introduces a chiral center at the sulfur atom, and enantioselective oxidation methods can be employed to produce chiral sulfoxides, which are valuable in asymmetric synthesis.

Further oxidation to the sulfone , 4-((4-bromophenyl)sulfonyl)butan-2-one, requires stronger oxidizing agents or more forcing conditions. Sulfones are generally stable, electron-withdrawing groups that can influence the chemical and physical properties of the molecule. The synthesis of related N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been reported, where the sulfonyl group is a key structural feature.

The choice of oxidant and reaction conditions is crucial for controlling the oxidation state of the sulfur atom.

Oxidation State Product Name Typical Oxidizing Agents Key Features
Sulfoxide4-((4-Bromophenyl)sulfinyl)butan-2-oneHydrogen peroxide, m-CPBAChiral center at sulfur
Sulfone4-((4-Bromophenyl)sulfonyl)butan-2-onePotassium permanganate, Oxone®Stable, electron-withdrawing group

Diversity-Oriented Synthesis from the Aryl Bromide Handle

The aryl bromide moiety of this compound serves as a versatile "handle" for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the creation of a diverse library of analogues.

The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for introducing various aryl or alkyl substituents at the 4-position of the phenyl ring.

The Heck reaction provides a method for the arylation of alkenes. In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. This allows for the extension of the carbon framework with unsaturated moieties.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. This reaction provides direct access to a wide range of N-aryl derivatives, which are common motifs in medicinal chemistry.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While it often requires harsher conditions than palladium-catalyzed reactions, it provides an alternative route for the synthesis of diaryl ethers, N-aryl amines, and diaryl thioethers.

Coupling Reaction Coupling Partner Bond Formed Catalyst System
SuzukiBoronic acid/esterC-CPd catalyst, Base
HeckAlkeneC-C (alkene)Pd catalyst, Base
Buchwald-HartwigAmineC-NPd catalyst, Ligand, Base
SonogashiraTerminal alkyneC-C (alkyne)Pd catalyst, Cu(I) co-catalyst, Base
UllmannAlcohol, Amine, ThiolC-O, C-N, C-SCu catalyst, Base

Creation of Heterocyclic Scaffolds Incorporating the Butanone Fragment

The bifunctional nature of this compound, with its ketone and the potential for further functionalization, makes it a valuable precursor for the synthesis of various heterocyclic scaffolds. These reactions often involve the condensation of the butanone fragment with other reagents to form new ring systems.

The Paal-Knorr synthesis is a classic method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to such structures through further chemical manipulation, which could then undergo cyclization. For example, reaction with an α-haloketone could introduce a second carbonyl group, setting the stage for a Paal-Knorr cyclization to form a substituted furan, pyrrole (B145914) (with an amine), or thiophene (B33073) (with a sulfur source like Lawesson's reagent).

The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The ketone functionality of this compound makes it a suitable starting material for this transformation, leading to thiophenes bearing the (4-bromophenyl)thioethyl substituent.

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the preparation of thiazole derivatives. The classical approach involves the reaction of an α-haloketone with a thioamide. While the starting material is not an α-haloketone, it can be halogenated at the α-position to the ketone to generate a suitable precursor for the Hantzsch synthesis. Subsequent reaction with a thioamide would yield a thiazole ring. A related synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives from p-bromoacetophenone and thiourea (B124793) has been reported, demonstrating the feasibility of this approach with similar building blocks. nih.gov

The synthesis of pyridazines can be envisioned through the reaction of the butanone with hydrazine (B178648) derivatives. Condensation of the ketone with hydrazine would form a hydrazone, which could then undergo further cyclization reactions, potentially with another carbonyl group introduced into the molecule, to form the pyridazine (B1198779) ring.

The construction of benzodiazepines , a class of seven-membered heterocyclic compounds, often involves the condensation of a 1,2-diaminobenzene derivative with a 1,3-dicarbonyl compound or its equivalent. While not a direct application, derivatives of this compound could be elaborated to contain the necessary functional groups for such cyclizations.

Heterocycle Key Synthetic Strategy Required Co-reagent(s)
ThiopheneGewald Reactionα-Cyanoester, Sulfur, Base
ThiophenePaal-Knorr SynthesisSulfurizing agent (e.g., Lawesson's reagent) on a 1,4-dicarbonyl precursor
ThiazoleHantzsch SynthesisThioamide on an α-haloketone precursor
PyridazineHydrazine CondensationHydrazine derivative
PyrrolePaal-Knorr SynthesisAmine/Ammonia on a 1,4-dicarbonyl precursor
BenzodiazepineCondensationo-Phenylenediamine with a suitable dicarbonyl precursor

Macrocyclization Strategies Involving this compound

The synthesis of macrocycles is a significant area of research in organic chemistry, driven by the unique properties and biological activities of these large-ring structures. The bifunctional nature of this compound, possessing both a reactive ketone and a functionalizable aryl bromide, presents theoretical opportunities for its use in macrocyclization strategies, although specific examples in the literature are scarce.

One potential approach is through an intramolecular cross-coupling reaction . For this to occur, the molecule would first need to be elongated with a chain containing a suitable coupling partner for the aryl bromide, such as a terminal alkene or alkyne. Subsequent intramolecular Heck or Sonogashira coupling could then close the ring to form a macrocycle. Similarly, the introduction of a boronic acid or ester at the end of a tether could facilitate an intramolecular Suzuki coupling.

Another strategy could involve ring-closing metathesis (RCM) . This would require the initial derivatization of both the ketone and the aryl bromide with terminal alkenes. The resulting diene could then undergo RCM using a ruthenium-based catalyst to form a macrocyclic alkene.

Furthermore, the ketone could be used to form a linkage within a macrocycle. For example, a long-chain di-nucleophile could react with two molecules of an activated form of this compound to form a large ring.

While these strategies are well-established in the synthesis of macrocycles, their application using this compound as a starting material represents a potential area for future research and development. The ability to combine the structural features of this compound with the diverse methodologies for macrocycle synthesis could lead to the discovery of novel and complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 4 Bromophenyl Thio Butan 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular framework of 4-((4-Bromophenyl)thio)butan-2-one.

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the proton NMR spectrum showed distinct signals corresponding to its different proton environments. chegg.com For instance, a singlet integrating to three protons is typically observed for the methyl group (CH₃), while methylene (B1212753) (CH₂) and methine (CH) protons appear as multiplets, with their splitting patterns dictated by adjacent protons. chegg.com The aromatic protons on the bromophenyl ring typically appear as doublets in the downfield region of the spectrum.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In ketones like butan-2-one, the carbonyl carbon (C=O) characteristically appears far downfield. docbrown.info The carbon atoms of the methyl, methylene, and aromatic groups will each have distinct chemical shifts, providing a carbon fingerprint of the molecule. docbrown.inforesearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Butan-2-one Analogs This table presents typical chemical shift ranges for functional groups found in butan-2-one and its derivatives, providing a reference for interpreting the spectra of this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃ (next to C=O)~2.1~29
CH₂ (next to S)~2.8-3.0~30-40
CH₂ (next to C=O)~2.7~37
Aromatic CH~7.2-7.6~128-132
Aromatic C-Br-~121
Aromatic C-S-~135
C=O-~208

Note: The exact chemical shifts for this compound would require experimental data for the specific compound.

Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, offering a more comprehensive structural analysis. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comlibretexts.org It helps in establishing the connectivity of proton spin systems within the molecule, for example, by showing a correlation between the methylene protons of the butane (B89635) chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This is invaluable for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgyoutube.comsdsu.edu This technique is crucial for piecing together different fragments of the molecule, for instance, by showing a correlation from the methylene protons adjacent to the sulfur atom to the carbons of the bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. wikipedia.orglibretexts.org This can provide insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound, HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) and provide the exact molecular formula, C₁₀H₁₁BrOS.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and then fragmenting it to observe the product ions. nih.gov This technique is instrumental in elucidating the fragmentation pathways of a molecule, which in turn helps to confirm its structure. For this compound, characteristic fragments would be expected, such as the loss of the acetyl group or cleavage at the thioether linkage. The analysis of these fragments provides definitive structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaExpected m/z (Monoisotopic)
[M]⁺C₁₀H₁₁⁷⁹BrOS257.97
[M]⁺C₁₀H₁₁⁸¹BrOS259.97
[M - CH₃CO]⁺C₈H₈⁷⁹BrS214.95
[M - C₄H₇O]⁺C₆H₄⁷⁹BrS186.92
[C₄H₇OS]⁺C₄H₇OS103.02

Note: The m/z values are for the most abundant isotopes and are calculated based on theoretical fragmentation. Actual experimental data would be required for confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. docbrown.info

Absorptions in the region of 1580-1450 cm⁻¹ due to the C=C stretching vibrations of the aromatic ring.

A C-Br stretching absorption, which typically appears in the fingerprint region below 1000 cm⁻¹.

C-H stretching vibrations for the sp³ hybridized carbons of the butane chain and the sp² hybridized carbons of the aromatic ring, typically appearing around 2850-3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ketone)1725-1705
C=C (Aromatic)1600-1450
C-S (Thioether)710-570
C-Br (Aryl Halide)1075-1030
C-H (sp³)2960-2850
C-H (sp²)3100-3000

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the electron density map of the molecule and, consequently, the positions of individual atoms and the bonds between them.

For a compound like this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal data on its molecular geometry, conformation, and any intermolecular interactions in the solid state, such as hydrogen bonds or π-stacking. This information is crucial for understanding its physical properties and chemical reactivity.

However, a comprehensive search of available scientific literature and crystal structure databases did not yield specific X-ray crystallographic data for this compound. While studies on related bromophenyl structures exist, providing insights into the behavior of this functional group, direct structural elucidation for the target compound has not been published. cardiff.ac.ukresearchgate.netnih.govmdpi.com For instance, the crystal structures of compounds like 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines have been determined, showcasing the utility of this technique for complex molecules containing a bromophenyl moiety. researchgate.netnih.gov

Illustrative Table of Potential Crystallographic Data:

If crystallographic data were available for this compound, it would typically be presented as follows:

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₁BrOS
Formula Weight259.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (molecules/unit cell)4
Density (calculated)Value g/cm³
R-factorValue

Note: The values in this table are illustrative and not based on experimental data for the specified compound.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of powerful laboratory techniques for the separation, identification, and purification of the components of a mixture. For a compound like this compound, synthesized in a laboratory, these methods are indispensable for ensuring its purity and for isolating it from reaction byproducts and starting materials.

Column Chromatography: This is a fundamental preparative technique used for purification. A solution containing the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their differing affinities for the stationary phase, allowing for the collection of the desired compound in a purified form. rsc.orgorgsyn.org

Gas Chromatography (GC): GC is a highly sensitive analytical technique used to assess the purity of volatile and thermally stable compounds. A small sample is vaporized and transported through a capillary column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The resulting chromatogram provides information on the number of components and their relative amounts, which is a measure of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone of purity assessment, suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. rsc.org The sample is dissolved in a liquid mobile phase and pumped at high pressure through a column containing a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. A detector records the elution of each component, generating a chromatogram that allows for quantitative purity determination. Chiral HPLC can be employed to separate enantiomers if the compound is chiral. rsc.org

While these techniques are standard for the characterization of synthetic compounds, specific application notes or research findings detailing the chromatographic purification and purity analysis of this compound are not readily found in the examined literature. The synthesis of related compounds, such as (S)-3-(4-bromophenyl)butanoic acid, often involves purification by column chromatography over silica gel and analysis by techniques like TLC and LCMS. orgsyn.orgorgsyn.org

Illustrative Table of Chromatographic Purity Data:

A typical purity analysis report using HPLC might look like this:

TechniqueColumn DetailsMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Purity (%)
HPLCC18, 4.6 x 250 mm, 5 µmAcetonitrile:Water (70:30)1.0254Value>98%

Note: The values in this table are illustrative and not based on experimental data for the specified compound.

Computational and Theoretical Investigations of 4 4 Bromophenyl Thio Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods, particularly DFT, provide insights into the fundamental properties that govern a compound's behavior.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

DFT studies would be essential to determine the most stable three-dimensional structure (conformation) of 4-((4-Bromophenyl)thio)butan-2-one. By calculating the molecule's energy at various geometries, researchers can identify the lowest energy state. This optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment would also be calculated. The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For related molecules, DFT has been successfully used to explore structural and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will react. ulster.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the analysis would involve calculating the energies of the HOMO and LUMO. The energy gap between these two orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small gap typically suggests high reactivity. The spatial distribution of the HOMO and LUMO would reveal the specific atoms involved in potential reactions. For instance, analysis of raspberry ketone showed a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition at the benzene (B151609) ring, which aligns with its observed metabolism. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT can find the lowest energy conformation, MD simulations provide a dynamic picture of the molecule's flexibility and conformational landscape over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

This would reveal the different shapes the molecule can adopt at a given temperature and how it transitions between them. Such simulations are crucial for understanding how the molecule might interact with biological targets, like enzymes, by revealing which conformations are accessible and energetically favorable. For instance, conformational scans of raspberry ketone identified three stable conformers, with the most stable one being asymmetrical. ulster.ac.uk

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, DFT calculations could predict:

Infrared (IR) spectrum: By calculating the vibrational frequencies corresponding to the stretching and bending of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectrum: By calculating the chemical shifts for the ¹H and ¹³C atoms.

UV-Visible spectrum: By using Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies.

These predicted spectra serve as a valuable tool for identifying the compound and validating its synthesized structure.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, from reactants to products. For a potential transformation of this compound, such as a nucleophilic substitution or an oxidation reaction, computational modeling could map out the potential energy surface.

This involves identifying the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is key to calculating the reaction's activation energy, which determines the reaction rate. Studies on similar ketone hydrogenations have used kinetic modeling to understand reaction pathways and intermediate compounds.

Computational Approaches to Selectivity in Transformations

When a reaction can lead to multiple products (e.g., regio- or stereoisomers), computational methods can help predict the selectivity. By modeling the reaction pathways leading to each possible product and calculating their respective activation energies, researchers can determine which product is kinetically favored (formed faster) and which is thermodynamically favored (more stable).

For this compound, this could be applied to reactions like enolate formation and subsequent alkylation, predicting whether the reaction would occur at the methyl group or the methylene (B1212753) group adjacent to the carbonyl. Understanding the factors that control this selectivity is crucial for designing efficient and specific chemical syntheses.

Applications of 4 4 Bromophenyl Thio Butan 2 One As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

As a functionalized ketone, 4-((4-Bromophenyl)thio)butan-2-one could theoretically serve as a key intermediate in the synthesis of more complex organic molecules. The ketone group allows for a range of transformations, including nucleophilic additions, alpha-functionalization, and condensation reactions. The presence of the 4-bromophenylthio moiety introduces a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. Despite this potential, specific examples of its use in the total synthesis of natural products or other complex targets are not documented in prominent scientific literature.

Precursor for Ligand Design in Catalysis

The sulfur and bromine atoms in this compound could be exploited in the design of ligands for transition metal catalysis. The thioether could coordinate to a metal center, while the bromo-functionalized phenyl ring could be modified to introduce other coordinating groups, potentially leading to bidentate or tridentate ligands. Such ligands are crucial in controlling the reactivity and selectivity of catalytic processes. Nevertheless, there is no direct evidence in published research of this compound being used as a precursor for catalyst ligand synthesis.

Utility in Materials Science Research

In the field of materials science, monomers and precursors with specific functional groups are essential for creating polymers and functional materials with desired properties. The 4-bromophenyl group in this compound could be a site for polymerization reactions, and the thioether and ketone functionalities could impart specific properties to the resulting material, such as thermal stability or coordination ability. However, research detailing the use of this specific compound as a polymer precursor or in the development of functional materials has not been found.

Reagent in Synthetic Method Development Studies

New synthetic methods often rely on the reactivity of novel reagents. The unique combination of functional groups in this compound could make it an interesting substrate for exploring new chemical transformations. For instance, studies could investigate the selective reaction of one functional group in the presence of others. At present, there are no published studies that feature this compound as a key reagent in the development of new synthetic methodologies.

Probe Molecule for Reaction Mechanism Studies

Understanding reaction mechanisms is fundamental to organic chemistry. Molecules with multiple, distinct reactive sites can serve as valuable probes to elucidate reaction pathways. This compound, with its ketone, thioether, and aryl bromide functionalities, could potentially be used to study the selectivity and mechanism of various reagents and catalytic systems. However, its application as a probe molecule in mechanistic studies is not reported in the available scientific literature.

Future Research Directions and Emerging Opportunities for 4 4 Bromophenyl Thio Butan 2 One

Development of Novel Catalytic Transformations

The inherent reactivity of the functional groups within 4-((4-Bromophenyl)thio)butan-2-one offers a fertile ground for the development of new catalytic transformations. The presence of the ketone, thioether, and aryl bromide moieties invites exploration into a variety of catalytic systems.

Future research should prioritize the development of enantioselective reductions of the ketone to furnish chiral alcohols. While related reductions of similar ketones have been reported, the influence of the bromophenylthio substituent on stereoselectivity remains an open area of investigation. rsc.org The development of catalysts, whether transition-metal-based or enzymatic, that can achieve high enantiomeric excess would provide valuable chiral building blocks for the synthesis of biologically active molecules.

Furthermore, the carbon-sulfur bond of the thioether presents an opportunity for catalytic C-S bond activation and functionalization. Novel catalytic methods could be developed to cleave this bond and introduce new functionalities, or to utilize the sulfur atom as a directing group in C-H activation reactions on the butanone backbone or the aromatic ring. The aryl bromide is a classical handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Research into developing more efficient and versatile catalysts for these transformations on the this compound scaffold will be crucial for expanding its synthetic utility.

Table 1: Potential Catalytic Transformations for this compound

Functional GroupCatalytic TransformationPotential Products
KetoneEnantioselective ReductionChiral Alcohols
Asymmetric Aldol (B89426) Reactionsα,β-Unsaturated Ketones
ThioetherC-S Bond Activation/FunctionalizationDiversely Functionalized Butanones
Directed C-H ActivationRegioselectively Modified Scaffolds
Aryl BromideSuzuki CouplingBiaryl Derivatives
Heck CouplingAlkenylated Derivatives
Buchwald-Hartwig AminationAminated Derivatives

Exploration of Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research concerning this compound should actively explore sustainable synthetic routes for its preparation and subsequent transformations.

A key area of focus will be the development of one-pot synthesis protocols that minimize waste and energy consumption. For instance, a multicomponent reaction strategy could be devised where 4-bromothiophenol (B107966), a butanone equivalent, and potentially other reactants are combined in a single step to afford the target molecule or its derivatives. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis and derivatization of this compound should be systematically investigated.

Furthermore, the exploration of biocatalysis for the synthesis and modification of this compound holds significant promise. Enzymes, such as ketoreductases for the stereoselective reduction of the ketone, or hydrolases for potential modifications, could offer highly efficient and selective transformations under mild conditions. The principles of green chemistry should guide the selection of reagents and reaction conditions, moving away from hazardous materials and towards more sustainable alternatives.

Integration into Advanced Materials Architectures

The unique combination of a polarizable thioether linkage, a rigid bromophenyl group, and a modifiable ketone functionality makes this compound an attractive building block for advanced materials.

One promising avenue of research is its incorporation into novel polymers. The ketone group can be used as a site for polymerization or for grafting onto existing polymer backbones. The resulting polymers could exhibit interesting properties, such as altered thermal stability, refractive index, or flame retardancy, the latter being a potential contribution from the bromine atom.

The thioether and the aromatic ring can contribute to the development of materials with specific electronic or optical properties. For example, oxidation of the thioether to a sulfoxide (B87167) or sulfone can modulate the electronic nature of the molecule, which could be exploited in the design of new organic semiconductors or photoluminescent materials. The potential for this compound to act as a monomer or a key additive in the formulation of specialty polymers and functional materials warrants thorough investigation.

High-Throughput Experimentation in Derivatization

To rapidly explore the chemical space around this compound and identify derivatives with desirable properties, high-throughput experimentation (HTE) methodologies should be employed.

HTE platforms can be utilized to screen a large number of catalysts and reaction conditions for the transformations outlined in section 8.1. This approach would accelerate the discovery of optimal protocols for reactions such as cross-coupling, amination, and asymmetric reduction. Furthermore, a library of derivatives can be synthesized in parallel by reacting the ketone with a diverse set of reagents, such as various amines to form imines or enamines, or with different nucleophiles in aldol-type reactions.

The resulting compound libraries can then be screened for a range of properties, including biological activity, material properties, or catalytic activity. This parallel synthesis and screening approach will be instrumental in unlocking the full potential of the this compound scaffold in a time-efficient manner.

Exploiting Unique Reactivity for Unprecedented Chemical Scaffolds

The interplay between the different functional groups in this compound could lead to unique and unprecedented chemical reactivity, enabling the synthesis of novel heterocyclic and polycyclic scaffolds. For instance, intramolecular reactions could be designed where the ketone functionality reacts with a group introduced at the ortho-position of the phenyl ring via a preceding cross-coupling reaction. This could lead to the formation of novel fused ring systems containing both sulfur and oxygen heteroatoms.

The thioether itself can be a source of unique reactivity. For example, the formation of a sulfonium (B1226848) ylide from the thioether followed by an intramolecular reaction with the ketone could provide access to novel oxirane or cyclopropane (B1198618) structures. The exploration of such tandem or domino reactions, initiated at one functional group and propagating to another within the same molecule, is a key area for future research. The synthesis of complex molecules from simpler starting materials in a single operation is a highly desirable goal in organic synthesis, and this compound presents an intriguing platform for the development of such elegant synthetic strategies. The reactivity of related compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, in the synthesis of various heterocycles suggests the potential of the butanone scaffold in similar transformations. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((4-Bromophenyl)thio)butan-2-one, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thioether bond formation. A common approach is reacting 4-bromothiophenol with a ketone precursor (e.g., 2-butanone derivatives) under alkaline conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Catalysts like K₂CO₃ enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and ketone moiety (δ ~2.1 ppm for methyl groups).
  • IR : Identify C=O stretch (~1700 cm⁻¹) and C-S bond (~600–700 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS verifies molecular weight (227.10 g/mol) and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction with SHELX software refines bond lengths/angles and confirms stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.